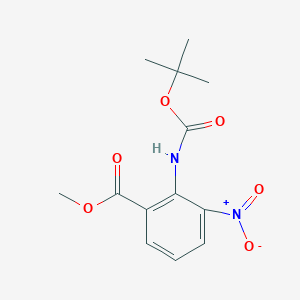

Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6/c1-13(2,3)21-12(17)14-10-8(11(16)20-4)6-5-7-9(10)15(18)19/h5-7H,1-4H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDIIGMQOAWKGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433451 | |

| Record name | Methyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57113-90-3 | |

| Record name | Methyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57113-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architect in Modern Pharmaceuticals

In the landscape of complex organic synthesis, certain molecules, while not pharmacologically active themselves, serve as critical linchpins in the construction of life-saving therapeutics. Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate is a quintessential example of such a strategic intermediate. Its precisely arranged functional groups—a Boc-protected amine, a nitro group, and a methyl ester, all on a benzene scaffold—offer a versatile platform for medicinal chemists. This guide provides an in-depth examination of its properties, synthesis, and pivotal role in the synthesis of blockbuster drugs, particularly angiotensin II receptor blockers (ARBs) like Candesartan and Azilsartan.[1] Understanding the nuances of this intermediate is key to optimizing synthetic routes and ensuring the purity and efficacy of the final active pharmaceutical ingredient (API).

Physicochemical Properties: A Data-Driven Overview

The physical and chemical characteristics of this compound dictate its handling, reaction conditions, and purification strategies. A summary of its core properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 57113-90-3 | [2][3] |

| Molecular Formula | C₁₃H₁₆N₂O₆ | [2] |

| Molecular Weight | 296.28 g/mol | [2] |

| Appearance | Yellow Solid | |

| Melting Point | 104.0 to 108.0 °C | [3] |

| Solubility | Soluble in Dichloromethane | |

| IUPAC Name | methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoate | [2] |

Synthesis and Mechanism: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The following protocol is synthesized from established patent literature, providing a robust pathway from commercially available starting materials.[4]

Diagram of the Synthetic Workflow

Caption: Synthetic pathway from 3-Nitrophthalic acid to the target intermediate.

Experimental Protocol

Step 1: Synthesis of 2-(methoxycarbonyl)-6-nitrobenzoic acid

-

Reaction Setup: To a solution of 3-Nitrophthalic acid (50.0 g) in methanol, add thionyl chloride (30.0 ml).

-

Reaction Conditions: Raise the temperature to 55-60°C and maintain until the reaction is complete (monitored by TLC).

-

Work-up: Distill the solvent completely under vacuum. Add toluene (100 ml), filter the solid, and dry to obtain 2-(methoxycarbonyl)-6-nitrobenzoic acid as an off-white solid.[4]

Causality Insight: The use of thionyl chloride with methanol selectively esterifies one of the carboxylic acids. The steric hindrance imposed by the nitro group at the 3-position favors the formation of the desired regioisomer.

Step 2: Synthesis of methyl 2-(chlorocarbonyl)-3-nitrobenzoate

-

Reaction Setup: Suspend 2-(methoxycarbonyl)-6-nitrobenzoic acid (50.0 g) in toluene (200 ml) with a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction Conditions: Heat the mixture to 70-75°C and add thionyl chloride (31.7 g). Stir for 3-5 hours.

-

Work-up: Distill the solvents under vacuum to yield the crude acid chloride, which is used directly in the next step.[4]

Causality Insight: DMF acts as a catalyst by forming a Vilsmeier reagent with thionyl chloride, which is a more potent acylating agent, facilitating the conversion of the carboxylic acid to the acid chloride.

Step 3: Synthesis of this compound

-

Reaction Setup: The crude methyl 2-(chlorocarbonyl)-3-nitrobenzoate is dissolved in a suitable solvent.

-

Reaction Conditions: Sodium azide is added to form an acyl azide, which then undergoes a Curtius rearrangement in the presence of tert-butanol to form the Boc-protected amine.

-

Work-up and Purification: The reaction mixture is worked up to isolate the crude product, which is then purified by recrystallization or column chromatography to yield the final product.[4]

Causality Insight: The Curtius rearrangement is a thermally induced decomposition of the acyl azide to an isocyanate, which is then trapped by tert-butanol to form the stable tert-butoxycarbonyl (Boc) protecting group. This one-pot transformation is an efficient method for converting a carboxylic acid to a protected amine.

Reactivity and Role in Pharmaceutical Synthesis

The true value of this compound lies in its predictable and sequential reactivity, making it a cornerstone in the synthesis of complex heterocyclic systems found in ARBs.

Key Transformations in Candesartan/Azilsartan Synthesis

Caption: Key reaction steps utilizing the intermediate in ARB synthesis.

-

N-Alkylation: The nitrogen of the Boc-protected amine is alkylated. In the synthesis of candesartan, this is typically done with a substituted biphenyl methyl bromide.[5] The Boc group provides steric hindrance and electronic modification that can influence the regioselectivity of this step.

-

Nitro Group Reduction: The nitro group is selectively reduced to an amine, typically using catalytic hydrogenation (e.g., H₂ over Pd/C) or other reducing agents like tin(II) chloride.[5] This unmasks the second amine required for the subsequent cyclization.

-

Deprotection and Cyclization: The Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid).[6] The resulting diamine then undergoes cyclization to form the core benzimidazole ring structure of candesartan or azilsartan.

Spectral Characterization

Confirmation of the structure and purity of this compound is crucial. The following data, derived from experimental findings, provides a reference for its characterization.[7]

| Spectral Data | Key Peaks and Assignments |

| ¹H-NMR | Signals corresponding to the tert-butyl protons, the methyl ester protons, and the aromatic protons. |

| ¹³C-NMR | Resonances for the carbonyls of the ester and carbamate, the quaternary carbon of the tert-butyl group, and the aromatic carbons. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretches of the ester and carbamate, and the asymmetric and symmetric stretches of the nitro group. |

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly closed container in a cool, dry place.

In case of exposure, rinse the affected area with plenty of water and seek medical attention if irritation persists.[3]

Conclusion

This compound is more than just a chemical curiosity; it is a testament to the power of strategic design in organic synthesis. Its carefully orchestrated functional groups allow for a series of high-yield, selective transformations that are fundamental to the industrial-scale production of vital antihypertensive medications. For the research scientist and the process chemist alike, a thorough understanding of this intermediate's properties and reactivity is not just beneficial—it is essential for innovation and efficiency in drug development.

References

-

Quick Company. (n.d.). Novel Compound For The Preparation Of Azilsartan. Retrieved from [Link]

- Google Patents. (n.d.). CN105399738A - Azilsartan medoxomil preparation method.

-

ResearchGate. (2019, January 24). Design and Synthesis of the Candesartan Key Intermediate. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative Assay of Cardiovascular agents in Human Plasma with CE-ESI-TOF-MS Using Covalent Cationic Coating. Retrieved from [Link]

-

Study.com. (n.d.). how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.? Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). WO2013186792A2 - Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-.

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ChemBK. (2024, April 9). Methyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate. Retrieved from [Link]

- Google Patents. (n.d.). CN100344625C - Method for preparing candestartan.

Sources

- 1. CN105399738A - Azilsartan medoxomil preparation method - Google Patents [patents.google.com]

- 2. This compound | C13H16N2O6 | CID 9965968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. "Novel Compound For The Preparation Of Azilsartan" [quickcompany.in]

- 5. CN100344625C - Method for preparing candestartan - Google Patents [patents.google.com]

- 6. WO2013186792A2 - Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-vl]methyl}- lh-benzimidazole-7-carboxyiate and its salts - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Methyl 2-(Boc-amino)-3-nitrobenzoate (CAS 57113-90-3): A Cornerstone Intermediate in Complex Synthesis

Foreword: Deconstructing a Privileged Scaffold

In the landscape of modern organic synthesis, particularly within drug discovery, certain molecules emerge not as final products, but as indispensable platforms for innovation. Methyl 2-(Boc-amino)-3-nitrobenzoate, CAS 57113-90-3, is a paramount example of such a molecule. Its structure is not a random assortment of functional groups; it is a carefully orchestrated arrangement that provides chemists with sequential, chemoselective reactivity. This guide moves beyond a simple recitation of properties to provide a field-proven perspective on why this reagent is selected, how it is best utilized, and the strategic chemical pathways it unlocks. We will explore the causality behind its design and application, offering a self-validating framework for its use in research and development.

Part 1: Core Molecular Profile and Strategic Importance

Methyl 2-(Boc-amino)-3-nitrobenzoate is a pale yellow, crystalline solid that serves as a bifunctional building block. Its value lies in the orthogonal nature of its primary functional groups: a Boc-protected aniline, a nitro group, and a methyl ester. This arrangement allows for a sequence of reactions where one group can be manipulated while the others remain intact, a cornerstone of efficient multi-step synthesis.

It is most prominently recognized as a key intermediate in the synthesis of nonpeptide angiotensin II receptor antagonists, such as precursors to Azilsartan and Candesartan.[1][2] Its structure provides the A-ring and the necessary handles to construct the fused heterocyclic systems central to these blockbuster pharmaceuticals.

Physicochemical & Spectroscopic Data Summary

| Property | Value | Source(s) |

| CAS Number | 57113-90-3 | [1][3] |

| Molecular Formula | C₁₃H₁₆N₂O₆ | [1][4] |

| Molecular Weight | 296.28 g/mol | [4] |

| Appearance | Very pale yellow to yellow crystal/powder | |

| Melting Point | 104.0 to 108.0 °C | [1] |

| Solubility | Dichloromethane, other common organic solvents | [1][2] |

| IUPAC Name | methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoate | [4] |

Chemical Structure

Caption: Structure of Methyl 2-(Boc-amino)-3-nitrobenzoate.

Part 2: The Synthetic Rationale: A Chemist's Perspective

To truly appreciate this molecule, one must analyze its architecture. The choice of each functional group and its position is deliberate, creating a powerful tool for synthetic strategy.

-

The ortho-Amino-Nitro Motif: The 1,2-relationship between the protected amine and the nitro group is the molecule's most powerful feature. Upon reduction, the nitro group is converted to a primary amine, generating a reactive 1,2-diamine scaffold. This diamine is the direct precursor for building a wide array of fused heterocyclic rings, most notably benzimidazoles and quinazolinones, which are privileged structures in medicinal chemistry.[5][6]

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is the industry standard for amine protection for several key reasons.

-

Robustness: It is stable to a wide range of nucleophilic, basic, and reductive conditions, allowing chemists to perform reactions on the nitro group or ester without disturbing the aniline nitrogen.

-

Orthogonality: Its removal is typically achieved under specific acidic conditions (e.g., trifluoroacetic acid), which do not affect other common functional groups like esters or the newly formed heterocyclic core.[7] This selective deprotection is a critical element of its synthetic utility.

-

Steric Influence: The bulk of the Boc group can direct the regioselectivity of certain reactions, although its primary role here is protection.

-

-

The Methyl Ester: The methyl ester serves as a versatile handle. It is relatively unreactive during the key nitro reduction and subsequent cyclization steps. Post-cyclization, it can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation or other carboxylate-specific chemistry, adding another layer of synthetic diversity.

Part 3: Recommended Synthesis and Purification Protocol

While commercially available, understanding the synthesis of Methyl 2-(Boc-amino)-3-nitrobenzoate provides insight into its handling and potential impurities. The most direct and logical laboratory-scale preparation starts from its corresponding free amine, Methyl 2-amino-3-nitrobenzoate (CAS 57113-91-4).[8][9]

Workflow: Synthesis via Boc-Protection

Caption: Synthetic workflow for the preparation of the title compound.

Experimental Protocol: Boc-Protection of Methyl 2-amino-3-nitrobenzoate

-

Objective: To protect the primary amine of Methyl 2-amino-3-nitrobenzoate with a Boc group.

-

Materials:

-

Methyl 2-amino-3-nitrobenzoate (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (0.05 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add Methyl 2-amino-3-nitrobenzoate and dissolve it in anhydrous THF (approx. 0.2 M concentration).

-

Add DMAP (catalytic amount) to the solution, followed by the dropwise addition of a solution of (Boc)₂O in THF.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once complete, concentrate the reaction mixture under reduced pressure to remove the THF.

-

Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification:

-

The crude product can often be purified by recrystallization from an ethanol/water or hexanes/ethyl acetate mixture to yield the title compound as a pale yellow solid.

-

If necessary, silica gel column chromatography (using a hexanes/ethyl acetate gradient) can be employed for higher purity.

-

Part 4: Core Reactivity and Strategic Applications

The synthetic utility of Methyl 2-(Boc-amino)-3-nitrobenzoate is realized through a sequence of high-yielding and well-understood transformations.

A. The Gateway Reaction: Nitro Group Reduction

This is the pivotal step that unmasks the 1,2-diamine functionality. The reaction must be selective, reducing the nitro group without cleaving the Boc group or the methyl ester.

-

Protocol: Catalytic Hydrogenation

-

Charge a flask with Methyl 2-(Boc-amino)-3-nitrobenzoate (1.0 eq) and a suitable solvent (Methanol or Ethyl Acetate).

-

Carefully add Palladium on carbon (10% Pd/C, ~5 mol% Pd).

-

Seal the flask, evacuate, and backfill with hydrogen gas (H₂). Repeat this cycle three times.

-

Stir the reaction vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale) at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield Methyl 3-amino-2-(Boc-amino)benzoate, which is often used immediately in the next step.

-

B. Constructing the Core: Cyclization to Benzimidazoles

The resulting diamine is primed for cyclization. This pathway is extensively used in the synthesis of angiotensin II receptor blockers.[7]

-

Rationale: The diamine can be cyclized with various one-carbon electrophiles. In the context of pharmaceutical synthesis, this often involves a reaction that ultimately forms the benzimidazole ring system. A patent for the synthesis of an Azilsartan precursor details the N-alkylation of the Boc-protected amine followed by reduction and cyclization.[7]

Pathway from Intermediate to a Benzimidazole Core

Caption: Key transformations from the nitro-aniline to a fused heterocycle.

C. Final Touches: Boc Deprotection

The final step in many synthetic sequences involving this intermediate is the removal of the robust Boc protecting group to reveal the free amine.

-

Protocol: Acid-Catalyzed Deprotection

-

Dissolve the Boc-protected substrate in a chlorinated solvent such as Dichloromethane (DCM).

-

Cool the solution in an ice bath (0 °C).

-

Add Trifluoroacetic acid (TFA) (typically 5-10 equivalents, or as a 20-50% solution in DCM) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Upon completion, carefully concentrate the solvent and TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

-

The resulting product is the TFA salt of the free amine, which can be neutralized with a mild base (e.g., NaHCO₃) during an aqueous workup to yield the free amine.

-

Part 5: Safety and Handling

Proper handling is crucial for laboratory safety and maintaining the integrity of the reagent.

Hazard and Precaution Summary

| Hazard Aspect | Guideline | Source(s) |

| GHS Classification | Varies by supplier. Some indicate no classification, while others list H302, H315, H319, H335 (Harmful if swallowed, Skin/Eye/Respiratory irritation). Always consult the supplier-specific SDS. | [3][4] |

| Pictogram | GHS07 (Exclamation Mark) may be applicable. | |

| Personal Protective Equipment (PPE) | Wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat. | [3] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | [3] |

| Storage | Store in a cool, dry, dark place. Keep the container tightly closed. Store away from incompatible materials such as strong oxidizing agents. | [3] |

| First Aid | In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move to fresh air. If ingested or if irritation persists, seek medical attention. | [1][3] |

Part 6: Conclusion

Methyl 2-(Boc-amino)-3-nitrobenzoate is more than a simple chemical; it is a strategic tool that embodies the principles of modern synthetic design. Its orthogonally protected functional groups allow for selective, sequential reactions that are fundamental to the construction of complex, high-value molecules, particularly in the pharmaceutical industry. By understanding the rationale behind its structure and the robust protocols for its transformation, researchers and drug development professionals can confidently leverage this intermediate to accelerate their synthetic programs and unlock new chemical entities.

References

-

ChemBK. (2024). Methyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate. Available at: [Link]

-

PubChem. (n.d.). Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate. National Center for Biotechnology Information. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Methyl 2-Methoxy-3-Nitrobenzoate in Pharmaceutical Synthesis. Available at: [Link]

-

Capot Chemical Co., Ltd. (n.d.). MSDS of this compound. Available at: [Link]

- Google Patents. (n.d.). WO2013186792A2 - Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-.

-

PubMed. (n.d.). Synthesis of certain 3-aminoquinazolinone Schiff's bases structurally related to some biologically active compounds. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of quinazolinones 3a with methyl 2-amino benzoate. Available at: [Link]

-

MDPI. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. Available at: [Link]

-

PubChem. (n.d.). Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. usbio.net [usbio.net]

- 3. tcichemicals.com [tcichemicals.com]

- 4. This compound | C13H16N2O6 | CID 9965968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of certain 3-aminoquinazolinone Schiff's bases structurally related to some biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies [mdpi.com]

- 7. WO2013186792A2 - Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-vl]methyl}- lh-benzimidazole-7-carboxyiate and its salts - Google Patents [patents.google.com]

- 8. 57113-91-4|Methyl 2-amino-3-nitrobenzoate|BLD Pharm [bldpharm.com]

- 9. organicintermediate.com [organicintermediate.com]

An In-Depth Technical Guide to Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of a Key Intermediate

In the landscape of pharmaceutical synthesis, the success of a multi-step process often hinges on the strategic design and availability of key molecular intermediates. Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate, a compound of significant interest, serves as a quintessential example of such a building block. Its precisely arranged functional groups—a Boc-protected amine, a directing nitro group, and a reactive methyl ester—make it an invaluable precursor in the synthesis of complex active pharmaceutical ingredients (APIs).

This guide, prepared from the perspective of a senior application scientist, provides an in-depth examination of this compound. We will move beyond a simple recitation of properties to explore the causality behind its synthesis, the logic of its application, and the self-validating protocols that ensure its quality and utility in demanding research and development environments. The primary focus will be on its role as a key intermediate in the synthesis of nonpeptide angiotensin II receptor antagonists, such as Candesartan.[1][2]

Part 1: Core Molecular Profile and Physicochemical Properties

The compound, systematically named methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoate, possesses a unique architecture that dictates its chemical behavior.[3] The tert-butoxycarbonyl (Boc) group provides a stable, yet readily cleavable, protection for the amine, while the ortho-positioned nitro group acts as a powerful electron-withdrawing group, influencing the reactivity of the aromatic ring and adjacent functionalities.

Chemical Structure

Caption: Chemical Structure of the Topic Compound.

Physicochemical Data Summary

| Property | Value | Source(s) |

| Molecular Weight | 296.28 g/mol | [1][3][4][5][6][7] |

| Molecular Formula | C₁₃H₁₆N₂O₆ | [1][3][4][5][6][7] |

| CAS Number | 57113-90-3 | [1][3][4][5][6] |

| Appearance | Yellow to very pale yellow solid | [1][8] |

| Melting Point | 104-108 °C | [7][8] |

| Solubility | Soluble in Dichloromethane | [1] |

| IUPAC Name | methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoate | [3] |

| Synonyms | Methyl 2-(Boc-amino)-3-nitrobenzoate, 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-nitrobenzoic Acid Methyl Ester | [3] |

Part 2: Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The common route begins with the readily available precursor, Methyl 2-amino-3-nitrobenzoate.

Synthetic Workflow: From Precursor to Product

The key transformation is the protection of the primary amine with a tert-butoxycarbonyl (Boc) group. This is a standard and robust reaction in organic synthesis, typically employing di-tert-butyl dicarbonate (Boc₂O).

Caption: General workflow for the Boc-protection synthesis.

Detailed Experimental Protocol

This protocol is a representative method. Researchers should optimize based on their specific lab conditions and scale.

-

Preparation : To a solution of Methyl 2-amino-3-nitrobenzoate (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.5 M concentration) in a round-bottom flask, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

-

Catalysis (Self-Validation Checkpoint) : While the reaction can proceed without a base, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) or a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA) can significantly increase the reaction rate.[9] The choice of base is critical; strong nucleophilic bases can lead to side reactions. Progress can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting amine.

-

Reaction : Stir the mixture at room temperature. The reaction is typically complete within 2-12 hours. The formation of CO₂ and tert-butanol are byproducts of the reaction.[9]

-

Work-up : Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic phase sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl) to remove the base, followed by saturated sodium bicarbonate solution, and finally brine.

-

Isolation and Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid is typically purified by recrystallization from a solvent system like ethyl acetate/hexanes to yield the final product as a pale yellow solid.

Causality and Mechanistic Discussion

The amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.[9][10] This forms a tetrahedral intermediate. The intermediate then collapses, eliminating a stable tert-butyl carbonate leaving group, which subsequently decomposes to the volatile byproducts CO₂ and tert-butanol. The Boc group is chosen for its robustness; it is stable to most nucleophilic and basic conditions, which is essential for subsequent reaction steps, but can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).[10][11]

Part 3: Analytical Characterization for Quality Assurance

Confirming the identity and purity of the synthesized intermediate is a non-negotiable step in drug development. A combination of spectroscopic methods provides a comprehensive characterization.

Spectroscopic Data

A research paper dedicated to the synthesis and characterization of this molecule provides valuable experimental NMR data.[1][5]

| Analytical Data | Observed Shifts / Characteristics |

| ¹H-NMR | Signals corresponding to the aromatic protons, the methyl ester protons (singlet, ~3.8 ppm), and the bulky tert-butyl protons of the Boc group (singlet, ~1.5 ppm).[5] |

| ¹³C-NMR | Resonances for the carbonyl carbons of the ester and carbamate, the aromatic carbons, the quaternary carbon of the Boc group (~81 ppm), and the methyl carbons.[5] |

| IR Spectroscopy | Characteristic stretches for N-H (carbamate), C=O (ester and carbamate), and N-O (nitro group) bonds. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight (296.28 g/mol ) would be observed. |

Part 4: Application in Pharmaceutical Synthesis: A Workflow Example

The primary utility of this compound is as a scaffold for building more complex molecules. A critical application is its use in the synthesis of Candesartan, where it undergoes N-alkylation.[12]

Application Workflow: N-Alkylation

This workflow demonstrates the next logical synthetic step, where the Boc-protected amine is alkylated. The Boc group's stability under these basic conditions is key to the success of this transformation.

Caption: Workflow for N-alkylation of the title compound.

Protocol Insights and Rationale

-

Deprotonation : A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the N-H of the carbamate. This generates a highly nucleophilic nitrogen anion.

-

Nucleophilic Attack : The resulting anion performs an Sₙ2 reaction with a suitable electrophile, such as a substituted benzyl bromide.[4]

-

Subsequent Steps : Following this alkylation, the synthetic route towards Candesartan involves two key transformations for which this intermediate is perfectly designed:

The strategic placement of the Boc and nitro groups allows for a controlled, stepwise elaboration of the molecule, highlighting the thoughtful design embedded in this key intermediate.

Conclusion

This compound is more than a simple chemical with a specific molecular weight. It is a strategically designed tool for medicinal chemists and drug development professionals. Its synthesis is robust, its characterization is straightforward, and its functional group arrangement provides a logical and efficient pathway for the construction of complex pharmaceutical agents. Understanding the core principles behind its synthesis and application empowers researchers to leverage this valuable intermediate to its full potential, accelerating the journey from molecular design to therapeutic reality.

References

- World Intellectual Property Organization. (2013). Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2-ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-. WO2013186792A2.

-

ResearchGate. (2019). Design and Synthesis of the Candesartan Key Intermediate. [Link]

-

ResearchGate. (n.d.). Scheme 1. Preparation of candesartan cilexetil. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN100344625C - Method for preparing candestartan.

-

New Drug Approvals. (n.d.). CANDESARTAN CILEXETIL. Retrieved from [Link]

-

ChemBK. (n.d.). Methyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate. Retrieved from [Link]

-

ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]2O.htm)

Sources

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. This compound | C13H16N2O6 | CID 9965968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2013186792A2 - Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-vl]methyl}- lh-benzimidazole-7-carboxyiate and its salts - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Methyl 2-(tert-Butoxycarbonylamino)-3-nitrobenzoate - SRIRAMCHEM [sriramchem.com]

- 7. echemi.com [echemi.com]

- 8. labproinc.com [labproinc.com]

- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. CN100344625C - Method for preparing candestartan - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate, a key organic intermediate, plays a pivotal role in the synthesis of complex pharmaceutical compounds. Its structure, featuring a protected amine and a nitro group on a benzoate backbone, makes it a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of its synthesis, detailed characterization, and critical application in drug development, with a focus on the synthesis of the angiotensin II receptor blocker, Candesartan.

Chemical Profile

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆N₂O₆ | [1] |

| Molar Mass | 296.28 g/mol | [1] |

| CAS Number | 57113-90-3 | [1][2] |

| Appearance | White to yellow crystalline solid | |

| Melting Point | 104.0 to 108.0 °C | [2] |

| Solubility | Soluble in dichloromethane |

Synthesis of this compound

The synthesis of the title compound is achieved through the protection of the amino group of methyl 2-amino-3-nitrobenzoate with a tert-butoxycarbonyl (Boc) group. This reaction is a standard procedure in organic synthesis, ensuring the selective reactivity of other functional groups in subsequent steps.

Reaction Scheme:

Caption: Boc-protection of methyl 2-amino-3-nitrobenzoate.

Experimental Protocol:

This protocol is based on established methods for Boc protection of aromatic amines.[3]

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve methyl 2-amino-3-nitrobenzoate (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (MeCN).

-

Addition of Reagents: To the stirred solution, add 4-(dimethylamino)pyridine (DMAP, 0.1 eq.) as a catalyst, followed by the portion-wise addition of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.).

-

Reaction: Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Mechanism of Boc Protection with DMAP Catalyst:

The use of DMAP significantly accelerates the rate of Boc protection, particularly for less nucleophilic amines like anilines.[4][5][6]

Caption: Catalytic cycle of DMAP in Boc protection.

DMAP acts as a nucleophilic catalyst by first reacting with Boc anhydride to form a highly reactive N-Boc-pyridinium intermediate. This intermediate is more susceptible to nucleophilic attack by the amino group of methyl 2-amino-3-nitrobenzoate than Boc anhydride itself. The subsequent reaction with the amine regenerates the DMAP catalyst and produces the desired Boc-protected product, along with tert-butanol and carbon dioxide as byproducts.[4][6]

Characterization

A thorough characterization of this compound is essential to confirm its identity and purity. The following data has been experimentally determined.

Spectroscopic Data:

| Technique | Observed Peaks |

| ¹H-NMR | δ (ppm): 8.17 (d, 1H), 7.69 (d, 1H), 6.89 (t, 1H), 3.78 (s, 3H), 1.51 (s, 9H) |

| ¹³C-NMR | δ (ppm): 169.1, 155.8, 141.0, 137.4, 137.3, 130.8, 129.2, 120.1, 81.2, 53.1, 27.0 |

| IR | ν (cm⁻¹): 3350 (N-H stretch), 1720 (C=O ester stretch), 1680 (C=O carbamate stretch), 1530 & 1350 (NO₂ asymmetric and symmetric stretch) |

Note: NMR data is referenced from a study on the synthesis of a Candesartan intermediate. The specific solvent and frequency were not provided in the abstract.

Application in the Synthesis of Candesartan

This compound is a crucial intermediate in the synthesis of Candesartan, an antihypertensive drug.[2] Its role is to introduce a functionalized benzene ring which, after a series of transformations, forms the benzimidazole core of the final drug molecule.

Synthetic Pathway from the Intermediate:

The subsequent step in the synthesis of Candesartan involves the N-alkylation of this compound with a protected biphenyl tetrazole moiety.[7][8][9][10]

Caption: Role in the synthesis of Candesartan.

This N-alkylation is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetonitrile (MeCN).[7] Following this key step, a series of reactions including the reduction of the nitro group, cyclization to form the benzimidazole ring, and subsequent deprotection steps lead to the final active pharmaceutical ingredient, Candesartan.[7][8]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a fine chemical of significant importance in the pharmaceutical industry. Its well-defined synthesis and versatile chemical handles allow for its effective use in the construction of complex drug molecules. This guide has provided a detailed overview of its synthesis, characterization, and a key application, offering valuable insights for professionals in the field of drug discovery and development.

References

- CN100344625C - Method for preparing candestartan - Google P

- WO2015090635A1 - A new process for the preparation of candesartan cilexetil - Google P

-

Scheme 1. Preparation of candesartan cilexetil - ResearchGate. (URL: [Link])

-

Boc Protection Mechanism (Boc2O + DMAP) - Common Organic Chemistry. (URL: [Link])

- CN102887890A - Synthesis method of candesartan cilexetil - Google P

-

NOVEL AND PRACTICAL SYNTHESIS OF CANDESARTAN CILEXETIL Yongjun Mao, Ruisheng Xiong, Zheng Liu, Haihong Li, Jingkang Shen, and Ji. (URL: [Link])

-

Boc Protection Mechanism (Boc2O + Base + DMAP) - Common Organic Chemistry. (URL: [Link])

-

A 2 step synthesis of methyl 3-n. (URL: [Link])

-

Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. - YouTube. (URL: [Link])

- WO2013186792A2 - Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4- - Google Patents. (URL: https://patents.google.

-

Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. (URL: [Link])

-

Boc Protected Compounds - Hebei Boze Chemical Co., Ltd. (URL: [Link])

-

Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (URL: [Link])

-

Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate - YouTube. (URL: [Link])

-

Preparation of Methyl 3-nitrobenzoate - University of South Alabama. (URL: [Link])

-

Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

-

Methyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate - ChemBK. (URL: [Link])

-

This compound | C13H16N2O6 | CID 9965968. (URL: [Link])

Sources

- 1. This compound | C13H16N2O6 | CID 9965968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Boc Protected Compounds [bzchemicals.com]

- 4. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]

- 7. CN100344625C - Method for preparing candestartan - Google Patents [patents.google.com]

- 8. WO2015090635A1 - A new process for the preparation of candesartan cilexetil - Google Patents [patents.google.com]

- 9. CN102887890A - Synthesis method of candesartan cilexetil - Google Patents [patents.google.com]

- 10. WO2013186792A2 - Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-vl]methyl}- lh-benzimidazole-7-carboxyiate and its salts - Google Patents [patents.google.com]

Introduction: The Critical Role of Solubility in Synthesis and Development

An In-depth Technical Guide to the Solubility of Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, notably in the production of Angiotensin II receptor blockers like Candesartan.[1][2] In both pharmaceutical development and process chemistry, understanding the solubility of such an intermediate is not merely a matter of record-keeping; it is a cornerstone of process optimization, purification, and formulation. The solubility profile dictates the choice of solvents for reaction media, dictates the efficiency of crystallization and purification protocols, and ultimately impacts the yield, purity, and cost-effectiveness of the final active pharmaceutical ingredient (API).

Low aqueous solubility is a major hurdle for over 40% of new chemical entities (NCEs), directly affecting their bioavailability and therapeutic efficacy.[3][4] While our subject compound is an intermediate rather than a final drug, its solubility characteristics are paramount for ensuring efficient and scalable synthetic routes. This guide provides a detailed analysis of the physicochemical properties and solubility profile of this compound, offers a robust experimental protocol for its determination, and explores the underlying principles that govern its behavior in various solvent systems.

Physicochemical Profile and Structural Analysis

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a combination of functional groups that create a distinct polarity profile, influencing its interaction with different solvents.

-

Aromatic Nitro Group & Methyl Ester: These groups lend a degree of polarity but are primarily lipophilic. Aromatic nitro compounds are typically soluble in organic solvents but have very low solubility in water.[5][6]

-

Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is a large, non-polar moiety that significantly increases the compound's lipophilicity. It is known to confer excellent solubility in common organic solvents like dichloromethane (DCM), ethyl acetate, and ethers, while rendering the molecule insoluble in water.[7][8][9]

The combination of a benzene ring, a Boc group, and a methyl ester results in a molecule with predominantly non-polar characteristics, despite the presence of polar carbonyl and nitro functionalities. This structure leads to the principle of "like dissolves like," where the compound will be most soluble in solvents of similar, moderate to low polarity.[10]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₆N₂O₆ | [11][12] |

| Molar Mass | 296.28 g/mol | [11][12] |

| Appearance | Yellow Solid | [11] |

| Melting Point | 104.0 to 108.0 °C | [11] |

| CAS Number | 57113-90-3 | [12][13] |

Qualitative Solubility Profile

Based on the structural analysis and established principles for its constituent functional groups, the following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents.

Table 2: Predicted Qualitative Solubility at Ambient Temperature

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Insoluble | The large, non-polar Boc group and aromatic ring dominate the molecule, preventing effective solvation by polar water molecules.[6][7] |

| Methanol / Ethanol | Polar Protic | Sparingly to Moderately Soluble | The alcohol's alkyl chain can interact with the non-polar parts of the molecule, while the hydroxyl group can interact with the polar groups. Solubility is expected to be limited.[5] |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | A solvent of intermediate polarity that effectively solvates the entire molecule. Explicitly mentioned as a solvent in chemical databases.[11] |

| Acetone | Polar Aprotic | Soluble | Similar to DCM, its polarity is suitable for dissolving molecules with both polar and non-polar characteristics.[7] |

| Ethyl Acetate | Polar Aprotic | Soluble | The ester functionality and alkyl components of ethyl acetate align well with the solute's structure, promoting dissolution.[7] |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | A common solvent for organic synthesis that is expected to readily dissolve the compound.[9] |

| Acetonitrile | Polar Aprotic | Sparingly Soluble | While polar, acetonitrile is less effective at solvating large, non-polar molecules compared to DCM or THF. |

| Toluene / Benzene | Non-polar | Moderately Soluble | The aromatic ring of the solvent interacts favorably with the benzene ring of the solute.[5][7] |

| Hexane / Petroleum Ether | Non-polar | Insoluble | These highly non-polar solvents cannot effectively solvate the polar nitro and carbonyl groups of the molecule.[7] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds.[9] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Similar to DMF, DMSO is a powerful solvent capable of dissolving many poorly soluble organic molecules. |

Core Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a reliable method for quantitatively determining the solubility of this compound. The shake-flask method is a gold-standard technique that ensures the solution reaches equilibrium, providing an accurate measurement of saturation solubility.

Causality and Self-Validation

The protocol is designed to be self-validating. By ensuring a solid excess of the compound remains after equilibration, we confirm that the resulting solution is saturated. The extended equilibration time accounts for slow dissolution kinetics, while the quantification step using a calibrated analytical method (e.g., HPLC) ensures accuracy and precision.

Step-by-Step Methodology

-

Preparation and System Setup:

-

Accurately weigh an excess amount of this compound (e.g., 50-100 mg) into several glass vials with screw caps. The key is to ensure that undissolved solid will remain at the end of the experiment.

-

Pipette a precise volume (e.g., 2.0 mL) of the selected test solvent into each vial.

-

Prepare at least three replicate vials for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant-temperature shaker or orbital incubator set to a controlled temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a minimum of 24-48 hours. This extended period is crucial to allow the system to reach thermodynamic equilibrium between the dissolved and undissolved solid.[10]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

To ensure complete removal of particulate matter, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE). This step is critical to prevent undissolved microparticles from artificially inflating the measured concentration.

-

-

Quantification:

-

Immediately dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method. A precise dilution factor is essential.

-

Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy, against a prepared calibration curve.

-

Gravimetric analysis can be used as a simpler alternative: accurately weigh an empty vial, transfer a precise volume of the filtered supernatant, evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven, and re-weigh the vial to determine the mass of the dissolved solid.

-

-

Data Analysis:

-

Calculate the concentration in the original supernatant by applying the dilution factor.

-

Express the final solubility in standard units, such as mg/mL or mol/L.

-

Report the average solubility and standard deviation from the replicate experiments.

-

Visualizing the Workflow and Principles

Diagrams can clarify complex relationships and workflows. The following visualizations, generated using DOT language, illustrate the experimental process and the underlying theory of solubility.

Caption: Experimental workflow for shake-flask solubility determination.

Caption: The "Like Dissolves Like" principle applied to the target molecule.

References

-

ChemBK. (2024). Methyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate. Retrieved from ChemBK. [Link]

- Department of Chemistry, University of Michigan. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

CHEM 241L. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from a document repository. [Link]

-

Coltescu, A.R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from Scribd. [Link]

-

National Center for Biotechnology Information. (2012). Drug Solubility: Importance and Enhancement Techniques. Retrieved from PubMed Central. [Link]

-

Scilit. (2012). Drug Solubility: Importance and Enhancement Techniques. Retrieved from Scilit. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from PubChem. [Link]

-

Semantic Scholar. (2020). The Importance of Solubility for New Drug Molecules. Retrieved from Semantic Scholar. [Link]

-

JoVE. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from JoVE. [Link]

-

SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. Retrieved from SALTISE. [Link]

-

Solubility of Things. (n.d.). Nitrobenzene. Retrieved from Solubility of Things. [Link]

-

Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from Missouri S&T. [Link]

-

Chemistry Notes. (2020). NITRO COMPOUNDS. Retrieved from a chemistry education website. [Link]

-

Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved from Chemistry LibreTexts. [Link]

-

National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls. Retrieved from NCBI Bookshelf. [Link]

-

ResearchGate. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved from ResearchGate. [Link]

-

MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from MDPI. [Link]

-

ResearchGate. (2014). What is the suitable method to protect benzoic acid using tert-butyl alcohol?. Retrieved from ResearchGate. [Link]

-

ResearchGate. (2025). Commercial Synthesis of Azilsartan Kamedoxomil: An Angiotensin II Receptor Blocker. Retrieved from ResearchGate. [Link]

Sources

- 1. cphi-online.com [cphi-online.com]

- 2. cphi-online.com [cphi-online.com]

- 3. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. lkouniv.ac.in [lkouniv.ac.in]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.ws [chem.ws]

- 11. chembk.com [chembk.com]

- 12. This compound | C13H16N2O6 | CID 9965968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Methyl 2-(tert-Butoxycarbonylamino)-3-nitrobenzoate – Biotuva Life Sciences [biotuva.com]

The Sentinel of Synthesis: An In-depth Technical Guide to Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the essential chemical intermediate, Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate. We will delve into its core physicochemical properties, with a particular focus on its melting point, and provide a detailed, field-proven protocol for its synthesis. This document is structured to provide not just procedural steps, but the scientific rationale that underpins them, ensuring both reproducibility and a deeper understanding of the chemistry involved.

Introduction: A Key Building Block in Pharmaceutical Synthesis

This compound, a pale-yellow solid, is a crucial intermediate in the synthesis of a variety of pharmacologically active molecules.[1] Its structure, featuring a nitro group, a methyl ester, and a Boc-protected amine on a benzene ring, offers a versatile platform for further chemical modifications. The Boc (tert-butoxycarbonyl) protecting group is of particular importance, as its stability in a wide range of conditions and its facile, clean removal under acidic conditions make it an ideal choice in multi-step organic synthesis.[2][3] This compound is notably used as an intermediate in the synthesis of candesartan, an angiotensin II receptor antagonist.[1]

A thorough understanding of its physical and chemical properties is paramount for its effective use in synthesis, process development, and quality control.

Physicochemical Properties and Characterization

The identity and purity of this compound are defined by its unique set of physicochemical properties.

| Property | Value | Source(s) |

| CAS Number | 57113-90-3 | [1][4] |

| Molecular Formula | C13H16N2O6 | [4] |

| Molecular Weight | 296.28 g/mol | [4] |

| Appearance | Very pale yellow to yellow solid | [1] |

| Melting Point | 104.0 to 108.0 °C | [1] |

| Solubility | Soluble in Dichloromethane | [1] |

In-depth Analysis: The Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, the reported melting point consistently falls within the range of 104.0 to 108.0 °C .[1] A sharp melting range within this window is indicative of a high-purity sample. Conversely, a broad melting range or a melting point depression would suggest the presence of impurities. These impurities could include residual starting materials from the synthesis, such as Methyl 2-amino-3-nitrobenzoate, or by-products. Therefore, accurate melting point determination is a fundamental quality control step.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the N-Boc protection of its precursor, Methyl 2-amino-3-nitrobenzoate. This reaction is a classic example of nucleophilic attack by the amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc anhydride).

Caption: Synthetic workflow for the N-Boc protection of Methyl 2-amino-3-nitrobenzoate.

Experimental Protocol

This protocol is a representative procedure based on established methods for the N-Boc protection of aromatic amines.[3][5]

Materials:

-

Methyl 2-amino-3-nitrobenzoate

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Anhydrous Tetrahydrofuran (THF)

-

Triethylamine (TEA, optional)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve Methyl 2-amino-3-nitrobenzoate (1.0 equivalent) in anhydrous THF. The concentration should be sufficient to ensure all solids are dissolved.

-

Rationale: Anhydrous THF is used as the solvent to prevent hydrolysis of the Boc anhydride.

-

-

Addition of Reagents: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents). If desired, a non-nucleophilic base such as triethylamine (1.1 equivalents) can be added to scavenge the acid formed during the reaction, although the reaction often proceeds without it.

-

Rationale: A slight excess of Boc anhydride ensures complete conversion of the starting amine. Triethylamine can accelerate the reaction by deprotonating the amine, increasing its nucleophilicity.

-

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Rationale: The reaction is typically complete within a few hours at room temperature. TLC is a quick and effective method to monitor the disappearance of the starting material and the appearance of the less polar product.

-

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Rationale: The sodium bicarbonate wash removes any unreacted Boc anhydride and acidic byproducts. The brine wash removes residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. In case of inhalation, move the individual to fresh air. If there is skin contact, wash the affected area thoroughly with soap and water.[1] For eye contact, rinse with copious amounts of water and seek medical attention. If ingested, seek immediate medical attention.[1]

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. Its melting point serves as a reliable indicator of its purity. The synthesis, primarily through N-Boc protection of Methyl 2-amino-3-nitrobenzoate, is a straightforward and high-yielding process. The detailed protocol and the underlying scientific principles provided in this guide are intended to empower researchers to confidently synthesize and utilize this important compound in their drug discovery and development endeavors.

References

-

Beilstein Journals. EXPERIMENTAL PROCEDURES. Available at: [Link]. Accessed January 7, 2026.

-

ChemBK. Methyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate. Available at: [Link]. Accessed January 7, 2026.

-

National Center for Biotechnology Information. This compound. PubChem Compound Database. Available at: [Link]. Accessed January 7, 2026.

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]. Accessed January 7, 2026.

-

PrepChem. Synthesis of A. 2-Amino-3-nitrobenzoic acid, methyl ester. Available at: [Link]. Accessed January 7, 2026.

-

ResearchGate. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Available at: [Link]. Accessed January 7, 2026.

-

Royal Society of Chemistry. Experimental Procedures. Available at: [Link]. Accessed January 7, 2026.

-

Sciforum. Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide. Available at: [Link]. Accessed January 7, 2026.

Sources

A Technical Guide to Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate: A Cornerstone Intermediate in Pharmaceutical Synthesis

Abstract

This guide provides an in-depth examination of Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate, a pivotal intermediate in the field of medicinal chemistry and pharmaceutical development. We will dissect its chemical identity, including its formal IUPAC nomenclature, and detail its crucial physicochemical properties. The core of this document is dedicated to elucidating a standard synthetic protocol, explaining the mechanistic rationale behind the choice of reagents and conditions. Furthermore, we explore its primary application as a versatile building block in the synthesis of complex active pharmaceutical ingredients (APIs), most notably angiotensin II receptor antagonists like Candesartan. This paper is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this compound's role and utility.

Chemical Identity and Nomenclature

This compound is a strategically functionalized aromatic compound widely utilized in multi-step organic synthesis. The presence of a Boc-protected amine, a nitro group, and a methyl ester on a benzene ring makes it a highly valuable and modifiable scaffold.

-

IUPAC Name: The formal name according to the International Union of Pure and Applied Chemistry (IUPAC) is methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoate [1].

-

Common Synonyms: In laboratory and commercial settings, it is frequently referred to by several synonyms, including Methyl 2-(tert-butoxycarbonylamino)-3-nitrobenzoate, Methyl 2-(Boc-amino)-3-nitrobenzoate, and 2-(tert-Butoxycarbonylamino)-3-nitrobenzoic Acid Methyl Ester[2].

The structure features an ortho-relationship between the protected amine and the methyl ester, and a meta-relationship between the protected amine and the electron-withdrawing nitro group. This specific arrangement is critical for its reactivity in subsequent synthetic transformations.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in experimental design, including reaction setup, purification, and storage. The key properties of this intermediate are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₆N₂O₆ | [1][2][3] |

| Molar Mass | 296.28 g/mol | [1][2][3] |

| Appearance | Solid | [3] |

| Melting Point | 104.0 to 108.0 °C | [2][3] |

| Boiling Point (Predicted) | 376.9 °C at 760 mmHg | [2][3] |

| Density (Predicted) | 1.298 g/cm³ | [2][3] |

| Solubility | Soluble in Dichloromethane | [3][5] |

| XLogP3 | 2.7 | [2] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is most commonly achieved through the protection of the amine group of its precursor, Methyl 2-amino-3-nitrobenzoate. The use of the tert-butoxycarbonyl (Boc) group is a deliberate choice in organic synthesis, valued for its stability under a wide range of conditions and its facile, clean removal under acidic conditions.

Expertise & Causality: The primary function of the Boc group in this context is to deactivate the nucleophilicity of the amine. This prevents the amine from interfering with subsequent reactions that might target other parts of the molecule, such as modifications involving the nitro group or the ester. Its steric bulk also provides a degree of regiochemical control.

Experimental Protocol: Boc Protection

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

Objective: To protect the primary amine of Methyl 2-amino-3-nitrobenzoate using Di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

Methyl 2-amino-3-nitrobenzoate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and separation funnel

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve Methyl 2-amino-3-nitrobenzoate (1.0 eq) in anhydrous dichloromethane. The volume should be sufficient to ensure complete dissolution (e.g., 10-15 mL per gram of starting material).

-

Addition of Base: Add a suitable base such as triethylamine (1.2 eq) or a catalytic amount of DMAP to the solution. The base acts as a scavenger for the acid byproduct and facilitates the reaction.

-

Addition of Protecting Agent: To the stirring solution, add Di-tert-butyl dicarbonate (1.1 eq) portion-wise or as a solution in DCM. An exotherm may be observed. The reaction is typically stirred at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution, and finally, brine. The bicarbonate wash is crucial to remove any unreacted acidic species.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) to yield the final product, this compound, as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the Boc-protection synthesis.

Applications in Pharmaceutical Drug Development

The strategic placement of three distinct functional groups makes this compound a highly sought-after intermediate in pharmaceutical synthesis[3][6]. Its primary utility lies in serving as a foundational scaffold for constructing more complex molecules.

Authoritative Grounding: This compound is a well-documented intermediate in the synthesis of nonpeptide angiotensin II receptor antagonists, a class of drugs used to treat hypertension[5]. Its role in the synthesis of Candesartan is a prime example[3][7].

The Logic of Transformation:

-

Nitro Group Reduction: The nitro group can be selectively reduced to a primary amine (e.g., using H₂/Pd-C, SnCl₂, or Fe/HCl). This unmasks a new nucleophilic site for further elaboration, such as the formation of a benzimidazole ring, which is a common core in many APIs.

-

Boc Group Deprotection: The Boc-protecting group is stable during the nitro reduction but can be easily removed later by treatment with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent[8]. This regenerates the amine at position 2, allowing for a different set of chemical modifications.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to a carboxylic acid under basic conditions (e.g., using NaOH or LiOH), providing another handle for modification, such as amide bond formation.

This ability to selectively unmask and react different functional groups in a controlled sequence is the essence of its utility.

Logical Relationship Diagram

Caption: Role as a key building block in API synthesis.

Safety, Handling, and Storage

While this compound is not classified as a hazardous substance according to GHS criteria, prudent laboratory practices are essential[1].

-

Handling: Always handle the compound in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[9][10]. Avoid dust formation and prevent contact with skin, eyes, and clothing. Avoid ingestion and inhalation[9].

-

First Aid:

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water[3][9].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[9][10].

-

Inhalation: Move the individual to fresh air. If breathing difficulties occur, seek medical attention[3].

-

Ingestion: Rinse mouth with water and seek immediate medical attention[3].

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place[4][10]. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for pharmaceutical innovation. Its value is derived from the strategic arrangement of its functional groups—the readily cleavable Boc protector, the versatile nitro group, and the modifiable methyl ester. This trifecta of reactivity allows medicinal chemists to perform selective and high-yield transformations, making it an indispensable intermediate in the synthesis of complex, life-saving drugs. A comprehensive understanding of its properties, synthesis, and handling is therefore critical for any research and development professional operating in this field.

References

-

ChemBK. (2024). Methyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Methyl 2-(tert-Butoxycarbonylamino)-3-nitrobenzoate. Retrieved from [Link]

-

Autechaux, S. (2024). Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications. Retrieved from [Link]

- Google Patents. (2013). WO2013186792A2 - Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-.

-

PubChem. (n.d.). Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources